molecular formula C13H15BrF3N B8164386 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine

Cat. No.: B8164386
M. Wt: 322.16 g/mol
InChI Key: FNWQACGPMFWPTC-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and piperidine moieties

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 4-bromo-3-fluorophenethyl precursor, followed by its reaction with piperidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenethyl)-4,4-difluoropiperidine can be compared with similar compounds such as:

    1-(4-Bromo-3-fluorophenethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    2-(4-Bromo-3-fluorophenethyl)-1,3-dioxolane: Contains a dioxolane ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and piperidine, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-bromo-3-fluorophenyl)ethyl]-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-11-2-1-10(9-12(11)15)3-6-18-7-4-13(16,17)5-8-18/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWQACGPMFWPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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